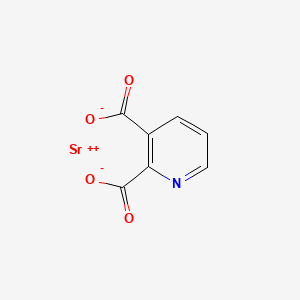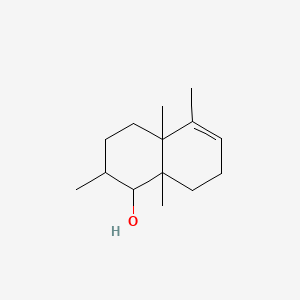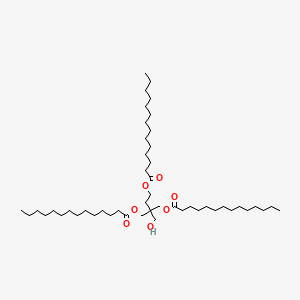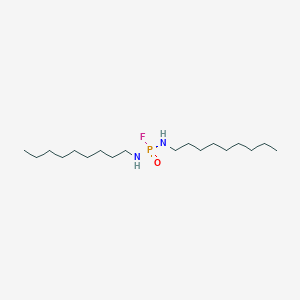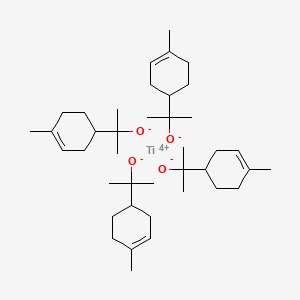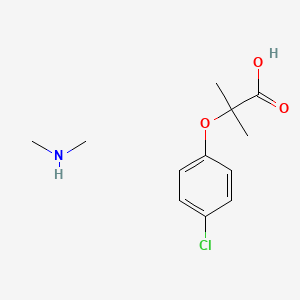
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in targeting specific types of weeds without harming crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal agent.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and improved agricultural practices.
Wirkmechanismus
The mechanism of action of Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate involves its absorption by plant tissues, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of the targeted weeds. The compound specifically targets the meristematic tissues of plants, disrupting normal cellular processes and causing growth abnormalities.
Vergleich Mit ähnlichen Verbindungen
Dimethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Known for its selective herbicidal activity against broadleaf weeds.
2-(2-Methyl-4-chlorophenoxy)propionic acid (Mecoprop): Used for weed control in lawns and turf.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct selectivity and efficacy in weed control applications.
Eigenschaften
CAS-Nummer |
60508-74-9 |
|---|---|
Molekularformel |
C12H18ClNO3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H11ClO3.C2H7N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-3-2/h3-6H,1-2H3,(H,12,13);3H,1-2H3 |
InChI-Schlüssel |
AIRJXCHSEKKICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)
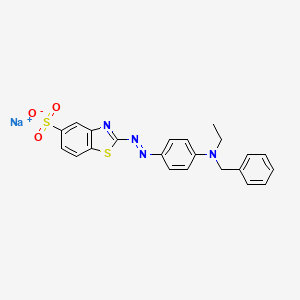
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

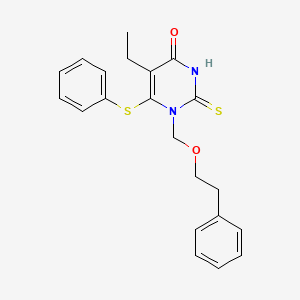
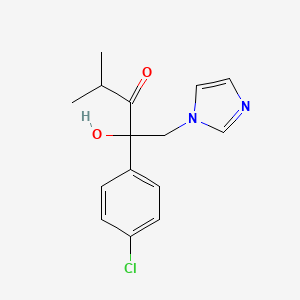
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
